molecular formula C4H3F3N2OS B2873623 [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol CAS No. 1823329-50-5

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol

Cat. No.: B2873623
CAS No.: 1823329-50-5
M. Wt: 184.14
InChI Key: MSGUVRAQHVDJQW-UHFFFAOYSA-N
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Description

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1,3,4-thiadiazole with methanol in the presence of a catalyst . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, carboxylic acids, and amines .

Scientific Research Applications

Chemistry

In chemistry, [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol is used as a building block for the synthesis of more complex molecules. Its unique structural properties make it valuable in the development of new materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiadiazoles and methanols, such as:

Uniqueness

What sets [5-(Trifluoromethyl)-1,3,4-thiadiazol-2-YL]methanol apart is its specific combination of the trifluoromethyl group and the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h10H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGUVRAQHVDJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(S1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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